6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine
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Overview
Description
6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted at the 2- and 3-positions with a methyl group and a pyridin-2-ylmethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine typically involves the reaction of 2-aminopyridine with an appropriate methylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.
Uniqueness
6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8,15H,9H2,1H3 |
InChI Key |
VDCOKDCXGOVFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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